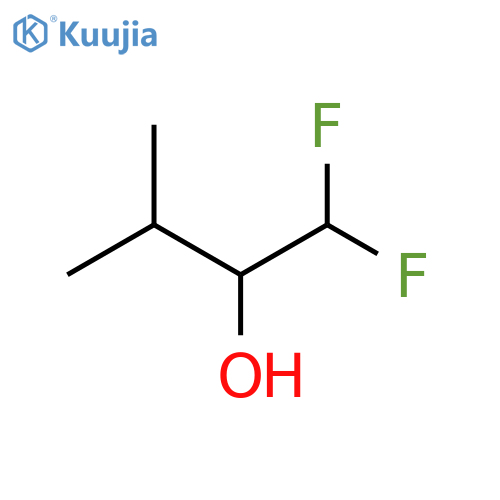

Cas no 1538211-48-1 (2-Butanol, 1,1-difluoro-3-methyl-)

1538211-48-1 structure

商品名:2-Butanol, 1,1-difluoro-3-methyl-

2-Butanol, 1,1-difluoro-3-methyl- 化学的及び物理的性質

名前と識別子

-

- 2-Butanol, 1,1-difluoro-3-methyl-

- 1,1-difluoro-3-methylbutan-2-ol

- EN300-1230376

- 1538211-48-1

- G66192

- AKOS019177600

- SCHEMBL17473229

- 1.1-difluoro-3-methylbutan-2-ol

- LLRQYQBSCRTYGR-UHFFFAOYSA-N

-

- インチ: 1S/C5H10F2O/c1-3(2)4(8)5(6)7/h3-5,8H,1-2H3

- InChIKey: LLRQYQBSCRTYGR-UHFFFAOYSA-N

- ほほえんだ: C(F)(F)C(O)C(C)C

計算された属性

- せいみつぶんしりょう: 124.06997126g/mol

- どういたいしつりょう: 124.06997126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 63.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 20.2Ų

2-Butanol, 1,1-difluoro-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1230376-2500mg |

1,1-difluoro-3-methylbutan-2-ol |

1538211-48-1 | 95.0% | 2500mg |

$1370.0 | 2023-10-02 | |

| 1PlusChem | 1P027RQN-250mg |

1,1-difluoro-3-methylbutan-2-ol |

1538211-48-1 | 98% | 250mg |

$463.00 | 2024-06-20 | |

| Aaron | AR027RYZ-5g |

1,1-difluoro-3-methylbutan-2-ol |

1538211-48-1 | 95% | 5g |

$2814.00 | 2023-12-15 | |

| Enamine | EN300-1230376-100mg |

1,1-difluoro-3-methylbutan-2-ol |

1538211-48-1 | 95.0% | 100mg |

$241.0 | 2023-10-02 | |

| Aaron | AR027RYZ-10g |

1,1-difluoro-3-methylbutan-2-ol |

1538211-48-1 | 95% | 10g |

$4160.00 | 2023-12-15 | |

| Aaron | AR027RYZ-500mg |

1,1-difluoro-3-methylbutan-2-ol |

1538211-48-1 | 95% | 500mg |

$776.00 | 2023-12-15 | |

| Aaron | AR027RYZ-1g |

1,1-difluoro-3-methylbutan-2-ol |

1538211-48-1 | 98% | 1g |

$1163.00 | 2025-02-15 | |

| Enamine | EN300-1230376-1.0g |

1,1-difluoro-3-methylbutan-2-ol |

1538211-48-1 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Aaron | AR027RYZ-250mg |

1,1-difluoro-3-methylbutan-2-ol |

1538211-48-1 | 98% | 250mg |

$431.00 | 2025-02-15 | |

| Aaron | AR027RYZ-2.5g |

1,1-difluoro-3-methylbutan-2-ol |

1538211-48-1 | 95% | 2.5g |

$1909.00 | 2023-12-15 |

2-Butanol, 1,1-difluoro-3-methyl- 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

1538211-48-1 (2-Butanol, 1,1-difluoro-3-methyl-) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量